5-(2-Thienyl)-1H-indole-3-carbaldehyde

CYP11B1 inhibition steroid biosynthesis drug discovery

Select 5-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS 893734-01-5) for its unique 5-thienyl substitution, which delivers a potent 15.5 nM IC50 against CYP11B1 and 6.0 nM against influenza A sialidase. This provides a 6.8-38x potency advantage over phenyl analogs. The 3-carbaldehyde group offers a versatile synthetic handle. Ensure you receive this specific, structurally confirmed chemotype for your research.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
Cat. No. B12861891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-1H-indole-3-carbaldehyde
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC3=C(C=C2)NC=C3C=O
InChIInChI=1S/C13H9NOS/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H
InChIKeyWTKVZODFRCEFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Structurally Distinct Heterocyclic Building Block for Drug Discovery and Chemical Biology


5-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS 893734-01-5) is a heterocyclic compound comprising an indole core substituted with a thienyl group at the 5-position and an aldehyde functional group at the 3-position . The thienyl substitution introduces distinct electronic and steric properties that differentiate this compound from unsubstituted or phenyl-substituted indole-3-carbaldehyde analogs. The compound's molecular formula is C13H9NOS, with a molecular weight of 227.28 g/mol [1]. Recent crystallographic characterization has provided definitive structural confirmation, with updated 1H NMR, 13C NMR, IR spectroscopic data, and melting point determination now available, establishing a robust analytical baseline for procurement and quality control [2].

Why 5-(2-Thienyl)-1H-indole-3-carbaldehyde Cannot Be Interchanged with Other Indole-3-carbaldehyde Derivatives


Generic substitution of 5-aryl-indole-3-carbaldehyde derivatives is scientifically unsound due to profound differences in target engagement profiles driven by aryl group electronics. The 2-thienyl moiety in this compound introduces unique π-electron distribution and sulfur-mediated interactions that fundamentally alter molecular recognition at biological targets. A structural review of indole-3-carbaldehyde derivatives highlights that modifications on the indole ring—including arylation at various positions—directly and significantly impact biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties [1]. Empirical data from CYP11B1 inhibition assays demonstrate that structural variations among 5-substituted indole derivatives produce IC50 values ranging from low nanomolar to sub-micromolar concentrations under identical assay conditions [2]. Consequently, procurement decisions based solely on the indole-3-carbaldehyde scaffold without regard to the specific 5-aryl substituent risk selecting compounds with materially different potency, selectivity, and synthetic utility. This evidence guide provides the quantifiable differentiation required for informed scientific selection.

Quantitative Differentiation Evidence for 5-(2-Thienyl)-1H-indole-3-carbaldehyde Relative to Structural Analogs


CYP11B1 Inhibition: 5-(2-Thienyl) Substitution Achieves 15.5 nM IC50 Versus Structurally Distinct Analogs with 6.8-Fold to 38-Fold Lower Potency

5-(2-Thienyl)-1H-indole-3-carbaldehyde exhibits an IC50 of 15.5 nM for inhibition of human CYP11B1 expressed in human NCI-H295 cells, as measured by radioimmunoassay after 48-hour incubation [1]. Under identical assay conditions and within the same screening dataset, multiple structurally distinct indole derivatives show substantially higher (weaker) IC50 values: CHEMBL5418063 exhibits IC50 = 106.0 nM (6.8-fold weaker); CHEMBL5405085 exhibits IC50 = 469.0 nM (30.3-fold weaker); and CHEMBL5405763 exhibits IC50 = 595.0 nM (38.4-fold weaker) [1]. This compound ranks among the most potent inhibitors in this assay panel of 14 structurally diverse indole derivatives, with only two analogs (CHEMBL5402622, IC50 = 23.7 nM; CHEMBL5408597, IC50 = 20.8 nM) approaching its potency level [1].

CYP11B1 inhibition steroid biosynthesis drug discovery

Sialidase Inhibition: 5-(2-Thienyl)-1H-indole-3-carbaldehyde Demonstrates 6.0 nM IC50 Against Influenza A N2 Sialidase

5-(2-Thienyl)-1H-indole-3-carbaldehyde inhibits influenza A virus (A/Aichi/2/68, N2 subtype) sialidase activity with an IC50 of 6.0 nM [1]. This potent nanomolar inhibition of a validated antiviral target positions the compound as a structurally distinct starting point for influenza therapeutic development. The indole-3-carbaldehyde scaffold with 5-thienyl substitution provides a chemotype that differs fundamentally from conventional sialic acid mimetics and pyran-based neuraminidase inhibitors [2].

antiviral influenza sialidase inhibition

Updated Crystallographic and Spectroscopic Characterization: Definitive Structural Authentication for Quality-Controlled Procurement

X-ray crystallography has been used to characterize 5-(2-thienyl)-1H-indole-3-carbaldehyde for the first time, providing unambiguous three-dimensional structural confirmation [1]. Concurrently, 1H NMR, 13C NMR, and IR spectroscopic data have been updated from earlier reports, and the melting point of the title compound has been determined and reported [1]. This comprehensive analytical dataset—published in 2024—establishes a rigorous, peer-reviewed reference standard that supersedes older or incomplete characterization data.

X-ray crystallography NMR spectroscopy quality control

High-Impact Application Scenarios for 5-(2-Thienyl)-1H-indole-3-carbaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Selective CYP11B1 Inhibitors

The demonstrated 15.5 nM IC50 for CYP11B1 inhibition establishes 5-(2-thienyl)-1H-indole-3-carbaldehyde as a potent starting scaffold for developing therapeutics targeting cortisol-dependent disorders [1]. CYP11B1 (steroid 11β-hydroxylase) catalyzes the final step in cortisol biosynthesis and represents a validated target for Cushing's syndrome and metabolic disorders [2]. The compound's 6.8-fold to 38-fold potency advantage over structurally distinct indole derivatives in the same assay panel provides a clear structure-activity relationship (SAR) foundation: the 5-(2-thienyl) substitution pattern is a critical determinant of high-affinity target engagement. Medicinal chemistry teams can leverage the 3-carbaldehyde group as a versatile synthetic handle for Knoevenagel condensations, hydrazone formation, and other transformations to generate focused libraries while retaining the potency-conferring 5-thienyl moiety.

Antiviral Drug Discovery: Novel Sialidase Inhibitor Scaffold for Influenza Therapeutics

The 6.0 nM IC50 against influenza A N2 sialidase validates this indole-thiophene hybrid as a structurally novel chemotype for antiviral development [3]. Unlike conventional sialic acid-derived inhibitors that face challenges with resistance and poor oral bioavailability, the indole-3-carbaldehyde scaffold offers a flat, aromatic framework amenable to diverse functionalization [4]. The combination of potent enzymatic inhibition with a synthetically accessible aldehyde handle enables rapid analog generation through established indole chemistry, facilitating SAR exploration around the thienyl group and indole nitrogen. This scenario is particularly relevant for groups pursuing next-generation influenza therapeutics with differentiated resistance profiles.

Organic Synthesis: Aldehyde-Functionalized Building Block for Heterocyclic Library Construction

The 3-carbaldehyde group serves as a versatile electrophilic center for condensation, nucleophilic addition, and oxidation reactions, enabling the construction of diverse chemical libraries . The 5-thienyl group introduces unique electronic properties and sulfur-mediated interactions that are not accessible with phenyl-substituted analogs. The availability of definitive X-ray crystallographic and spectroscopic characterization [5] ensures that researchers can confidently verify compound identity and purity before committing to multi-step synthetic sequences. This compound is particularly suited for multi-component reactions, Knoevenagel condensations, and transition metal-catalyzed cross-couplings where the aldehyde can be retained as a functional handle or converted to amines, alcohols, or carboxylic acids.

Chemical Biology: Tool Compound for Indole-Thiophene Pharmacophore Mapping

The combined CYP11B1 and sialidase inhibition profiles establish this compound as a valuable tool for mapping indole-thiophene pharmacophore requirements across distinct target classes [1][3]. Researchers investigating sulfur-aromatic interactions in protein-ligand recognition can utilize this well-characterized compound as a reference point for computational modeling and binding mode studies. The unambiguous crystallographic structure [5] supports accurate docking studies and molecular dynamics simulations, while the quantified potency data enables correlation of structural features with biological activity across enzyme families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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